1-(Trimethylsilyl)-3,4-dichlorobenzene

Organometallic Chemistry Silyl Group Steric Effects Deprotonation Kinetics

1-(Trimethylsilyl)-3,4-dichlorobenzene (CAS 92853-34-4) is an organosilicon compound consisting of a trimethylsilyl group attached to a benzene ring substituted with chlorine atoms at the 3 and 4 positions. This silylated dichlorobenzene derivative serves as a versatile protected building block in organic synthesis, exhibiting a density of 1.1±0.1 g/cm³ and a boiling point of 238.1±20.0 °C at 760 mmHg.

Molecular Formula C9H12Cl2Si
Molecular Weight 219.18 g/mol
Cat. No. B7779612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trimethylsilyl)-3,4-dichlorobenzene
Molecular FormulaC9H12Cl2Si
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C9H12Cl2Si/c1-12(2,3)7-4-5-8(10)9(11)6-7/h4-6H,1-3H3
InChIKeyAQLJPYIUEPWDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trimethylsilyl)-3,4-dichlorobenzene: A Protected Aryl Building Block for Controlled Synthesis


1-(Trimethylsilyl)-3,4-dichlorobenzene (CAS 92853-34-4) is an organosilicon compound consisting of a trimethylsilyl group attached to a benzene ring substituted with chlorine atoms at the 3 and 4 positions. This silylated dichlorobenzene derivative serves as a versatile protected building block in organic synthesis, exhibiting a density of 1.1±0.1 g/cm³ and a boiling point of 238.1±20.0 °C at 760 mmHg . The trimethylsilyl moiety acts as a removable protecting group that enhances the compound's stability and modifies its reactivity profile compared to non-silylated analogs.

Why Isomeric or Non-Silylated Analogs Cannot Replace 1-(Trimethylsilyl)-3,4-dichlorobenzene


Substituting 1-(trimethylsilyl)-3,4-dichlorobenzene with its 2,3-dichloro isomer or a non-silylated 3,4-dichlorobenzene is not straightforward due to pronounced differences in reactivity and steric properties. The 3,4-dichloro substitution pattern places the chlorine atoms in an arrangement that minimizes steric interference with the bulky trimethylsilyl group, thereby permitting more efficient deprotonation at the ortho position compared to the 2,3-isomer [1]. Furthermore, the absence of the trimethylsilyl group entirely alters the compound's physical properties and eliminates the protective function that is essential for multi-step synthetic sequences. These distinctions make direct interchange with generic analogs scientifically invalid.

Quantitative Differentiation Evidence for 1-(Trimethylsilyl)-3,4-dichlorobenzene


Enhanced Reactivity in Deprotonation vs. 2,3-Dichloro Isomer

In metalation reactions with sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide, (3,4-dichlorophenyl)trimethylsilane demonstrates markedly higher reactivity compared to its 2,3-dichloro isomer. This difference is attributed to reduced steric hindrance between the trimethylsilyl group and the adjacent chlorine substituent, allowing the base easier access to the ortho position [1].

Organometallic Chemistry Silyl Group Steric Effects Deprotonation Kinetics

Increased Boiling Point and Reduced Density vs. Parent 3,4-Dichlorobenzene

The attachment of a trimethylsilyl group to the 3,4-dichlorobenzene framework significantly alters key physical properties. Compared to the parent 1,2-dichlorobenzene, the silylated derivative exhibits a boiling point elevation of approximately 58 °C and a density reduction of 0.20 g/cm³ [1].

Physical Organic Chemistry Structure-Property Relationships Process Chemistry

Balanced Silyl Protecting Group Stability for Controlled Deprotection

The trimethylsilyl (TMS) group provides a distinct stability profile compared to bulkier silyl protecting groups. TMS-protected compounds are approximately 10,000 times less resistant to hydrolysis than their tert-butyldimethylsilyl (TBDMS) counterparts . This lower stability allows for facile, mild deprotection using fluoride sources or dilute acid, while still providing adequate protection against many nucleophiles and bases.

Protecting Group Strategy Silyl Ether Stability Synthetic Methodology

Optimal Application Scenarios for 1-(Trimethylsilyl)-3,4-dichlorobenzene


As a Protected Aryl Synthon in Multi-Step Synthesis

The trimethylsilyl group serves as a removable protecting group, enabling the 3,4-dichlorophenyl moiety to be carried through synthetic sequences that would otherwise react with the aryl C–H bond. This is particularly valuable in the construction of complex molecules where the dichlorophenyl unit must be installed at a late stage after earlier steps that are incompatible with a free aryl halide [1].

In Cross-Coupling Reactions Requiring Controlled Release of Aryl Nucleophile

The TMS group can be activated with fluoride to generate a nucleophilic aryl species suitable for Hiyama cross-coupling. This controlled release mechanism allows for precise timing of bond formation, reducing side reactions compared to pre-formed aryl organometallics [1].

For Mechanistic Studies on Steric Effects in Aromatic Deprotonation

The compound's 3,4-dichloro substitution pattern provides a defined steric environment that permits efficient ortho deprotonation. This makes it a useful model substrate for investigating how remote silyl groups influence metalation regioselectivity and kinetics, as demonstrated in comparative studies with the 2,3-dichloro isomer [1].

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